molecular formula C25H21BrN2O2 B308044 4-bromo-2-[di(1H-indol-3-yl)methyl]-6-ethoxyphenol

4-bromo-2-[di(1H-indol-3-yl)methyl]-6-ethoxyphenol

Cat. No.: B308044
M. Wt: 461.3 g/mol
InChI Key: CUQOHAPRTYQDMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-2-[di(1H-indol-3-yl)methyl]-6-ethoxyphenol is a complex organic compound that belongs to the class of bis(indolyl)methanes. These compounds are known for their diverse biological activities, including antibacterial, cytotoxic, antioxidative, and insecticidal properties . The structure of this compound includes a bromine atom, two indole groups, and an ethoxyphenol moiety, making it a unique and versatile molecule for various applications.

Preparation Methods

The synthesis of 4-bromo-2-[di(1H-indol-3-yl)methyl]-6-ethoxyphenol typically involves a cascade reaction between an aldehyde and indole, catalyzed by various catalysts. One common method uses porcine pancreas lipase (PPL) as a biocatalyst in a solvent mixture at 50°C . The reaction conditions are optimized to achieve moderate to excellent yields. Industrial production methods may involve the use of Lewis or protic acid catalysts, such as trichloro-1,3,5-triazine, bentonite, ZrCl4, Montmorillonite clay K-10, I2, CeCl3·7H2O, AlPW12O40, zeolites, and others .

Chemical Reactions Analysis

4-bromo-2-[di(1H-indol-3-yl)methyl]-6-ethoxyphenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like ceric ammonium nitrate (CAN) and other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common reagents and conditions used in these reactions include Lewis acids, protic acids, and various solvents like 1,4-dioxane . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-bromo-2-[di(1H-indol-3-yl)methyl]-6-ethoxyphenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-2-[di(1H-indol-3-yl)methyl]-6-ethoxyphenol involves its interaction with various molecular targets and pathways. The indole groups in the compound are known to interact with cellular proteins and enzymes, leading to the inhibition of cell growth and induction of apoptosis in cancer cells. The bromine atom and ethoxyphenol moiety contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar compounds to 4-bromo-2-[di(1H-indol-3-yl)methyl]-6-ethoxyphenol include other bis(indolyl)methanes and indole derivatives. Some examples are:

    Bis(indolyl)methane: Known for its anticancer properties and ability to act as a fluorescent molecular sensor.

    Indole-3-carbinol: Exhibits anticancer and antioxidative activities.

    3,3’-Diindolylmethane: Another indole derivative with potential therapeutic applications in cancer treatment.

The uniqueness of this compound lies in its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for various applications .

Properties

Molecular Formula

C25H21BrN2O2

Molecular Weight

461.3 g/mol

IUPAC Name

2-[bis(1H-indol-3-yl)methyl]-4-bromo-6-ethoxyphenol

InChI

InChI=1S/C25H21BrN2O2/c1-2-30-23-12-15(26)11-18(25(23)29)24(19-13-27-21-9-5-3-7-16(19)21)20-14-28-22-10-6-4-8-17(20)22/h3-14,24,27-29H,2H2,1H3

InChI Key

CUQOHAPRTYQDMM-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)Br)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54)O

Canonical SMILES

CCOC1=CC(=CC(=C1O)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54)Br

Origin of Product

United States

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